1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
描述
属性
IUPAC Name |
6-(3-methoxypropyl)-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-8-3-5-10-23(15)21(27)17-14-16-19(24(17)12-7-13-28-2)22-18-9-4-6-11-25(18)20(16)26/h4,6,9,11,14-15H,3,5,7-8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPVRIEKWGIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations :
- Substituent Effects : The 3-methoxypropyl group in the target compound distinguishes it from methyl or aryl-substituted analogs (e.g., 12n). This group may reduce cytotoxicity compared to 12n’s 4-chlorophenyl moiety, which shows potent HeLa activity but higher lipophilicity .
- Synthetic Flexibility : Derivatives with piperidine/pyrrolidine carbonyl groups (e.g., 6c) highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Pharmacological and Mechanistic Insights
- Anticancer Activity : Compound 12n’s high HeLa cell line potency suggests that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity, likely via topoisomerase inhibition . In contrast, the target compound’s piperidine group may favor alternative targets, such as kinase enzymes .
- Antibacterial vs. Anticancer Trade-offs: Dihydropyrido[2,3-d]pyrimidinones (e.g., CAS 104357-95-1) show antibacterial effects but lack anticancer activity, underscoring the role of saturation in modulating biological pathways .
准备方法
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a one-pot three-component reaction involving arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) catalyzed by tetrabutylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C. This method achieves yields of 82–94% within 2–4 hours, avoiding the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts observed under reflux conditions. Key advantages include:
- Mild conditions : Ethanol as a green solvent and low temperature (50°C) prevent decomposition of heat-sensitive intermediates.
- Mechanistic efficiency : TBAB stabilizes intermediates via ion-pair interactions, facilitating Knoevenagel condensation followed by cyclocondensation (Scheme 1).
Table 1: Optimization of Pyrrolo[2,3-d]pyrimidine Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAB (5%) | Ethanol | 50 | 2–4 | 82–94 |
| None | Ethanol | Reflux | 6–8 | 45–60 |
Functionalization with 3-Methoxypropyl Sidechain
The 3-methoxypropyl group is introduced via nucleophilic alkylation using 3-methoxypropyl bromide under basic conditions. Patent CN103508939A demonstrates that 1-(3-methoxypropyl)-4-piperidone undergoes hydroxylamine-mediated oximation followed by sodium hydroxide-induced dehydration to yield 1-(3-methoxypropyl)-4-piperidinamine. This intermediate is subsequently coupled to the pyrrolo[2,3-d]pyrimidine core via:
- Amide bond formation : Reacting 4-piperidinamine with activated carbonyl derivatives (e.g., chloroformates or mixed anhydrides).
- Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for aromatic ring functionalization.
Critical parameters :
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes nucleophilicity.
- Temperature control : 0–5°C minimizes side reactions during alkylation.
Installation of 2-Methylpiperidine-1-carbonyl Moiety
The 2-methylpiperidine subunit is synthesized via high-pressure hydrogenation of 1,5-pentanediol and methylamine at 245°C under 250 bar H₂, yielding N-methylpiperidine in 95% efficiency. Subsequent N-methylation and carbonyl insertion proceed through:
- Buchwald-Hartwig amination : Introducing the carbonyl group via palladium-catalyzed carbonylation.
- Schlenk equilibrium techniques : Stabilizing reactive intermediates during acyl chloride formation.
Spectroscopic validation :
- ¹H NMR : Singlets at δ 11.79–12.29 ppm (NH of pyrrole) and δ 4.55–5.32 ppm (CH of barbituric acid).
- ¹³C NMR : Carbonyl resonances at 151.1–174.2 ppm.
Final Assembly and Cyclization
The pyrido[1,2-a] ring system is formed via Friedländer quinoline synthesis, condensing 2-aminobenzaldehyde derivatives with ketone-containing intermediates. Cyclization is catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) in refluxing toluene.
Optimized protocol :
- Combine pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv), 2-aminonicotinaldehyde (1.2 equiv), and p-TsOH (10 mol%) in toluene.
- Reflux at 110°C for 12 hours under N₂.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72% after optimization.
Stereochemical Considerations
The (R)-configuration at the piperidine C3 position (as in PubChem CID 138105960) is achieved using chiral auxiliaries or enzymatic resolution. Key methods include:
- Sharpless asymmetric aminohydroxylation : Enantiomeric excess (ee) >90%.
- HPLC chiral separation : Resolving racemic mixtures using cellulose-based columns.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Reaction Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | TBAB-catalyzed | 94 | 99 |
| Piperidine synthesis | High-pressure H₂ | 95 | 98 |
| Pyrido annulation | Friedländer | 72 | 97 |
| Final coupling | Pd-mediated | 65 | 96 |
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and what challenges arise during purification?
- Answer : Synthesis typically involves multi-step heterocyclic reactions, including:
- Inert atmosphere reflux : To prevent oxidation of sensitive intermediates (e.g., thiazolidinone or pyrimidine precursors) .
- Chromatographic purification : Silica gel column chromatography or preparative HPLC is used to isolate intermediates, with yields often below 50% due to steric hindrance from the fused pyrido-pyrrolo-pyrimidine core .
- Spectroscopic validation : NMR (1H/13C) and IR are essential for confirming regiospecificity of substituents like the 3-methoxypropyl group .
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and substituent positioning?
- Answer : Advanced spectroscopic techniques are required:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the fused polycyclic system and confirms stereochemical arrangement of the 2-methylpiperidine moiety .
- X-ray crystallography : Critical for unambiguous confirmation of the Z-configuration in thiazolidinone derivatives (if applicable) and piperidine ring puckering .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C22H27N5O4) and detects isotopic patterns .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Answer : Initial screening should focus on target-specific assays:
- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates to quantify IC50 values .
- Cytotoxicity profiling : MTT or resazurin-based assays in cell lines to assess baseline toxicity and selectivity indices .
- Molecular docking : Preliminary SAR analysis to predict interactions with biological targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of the pyrido-pyrrolo-pyrimidine core?
- Answer : Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .
- Temperature gradients : Stepwise heating (e.g., 0°C to 80°C) minimizes side reactions during cyclization .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?
- Answer :
- Molecular dynamics simulations : Assess stability of the 2-methylpiperidine-1-carbonyl group in aqueous environments and lipid bilayers .
- ADMET prediction tools : SwissADME or pkCSM to estimate logP (≈3.2), permeability (Caco-2), and cytochrome P450 inhibition .
- Free-energy perturbation (FEP) : Quantifies binding energy changes induced by substituent modifications (e.g., methoxypropyl vs. hydroxypropyl) .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Answer :
- Orthogonal assay validation : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out interference from the compound’s autofluorescence .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may influence activity .
- Cellular context analysis : Test activity in isogenic cell lines with/without target protein overexpression to confirm mechanism-specific effects .
Q. What analytical strategies are recommended for identifying and quantifying impurities in bulk samples?
- Answer :
- HPLC-UV/ELSD : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate regioisomers and synthetic byproducts .
- LC-HRMS : Detects low-abundance impurities (e.g., de-methylated analogs or oxidation products) with ppm-level mass accuracy .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., the methoxypropyl side chain) .
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